4-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c1-23-13-4-2-3-11(9-13)15-19-20-16(22-15)18-14(21)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPFBQYLMDARFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide typically involves multiple steps. One common method includes the formation of the 1,3,4-oxadiazole ring through the cyclization of an amidoxime with an appropriate carboxylic acid derivative . The reaction conditions often involve the use of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield a sulfoxide or sulfone, while substitution of the chloro group could yield various substituted benzamides.
Scientific Research Applications
4-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an anti-cancer or anti-inflammatory agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The oxadiazole ring and the chloro and methylsulfanyl groups may play key roles in its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Chloro-substituted analogs (e.g., Compound 3) exhibit strong electron-withdrawing effects, which may increase metabolic stability but reduce solubility .
- Melting Points :
Spectroscopic and Analytical Data
- IR Spectroscopy :
- Mass Spectrometry :
- Compound 7b has a molecular ion at m/z 374 [M-H]⁻, whereas Compound 3 shows m/z 367 [M-H]⁻, reflecting differences in substituent mass .
Biological Activity
The compound 4-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide has garnered attention in recent years due to its potential biological activities, particularly in the realm of cancer therapy and enzyme inhibition. This article synthesizes available research findings to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 335.81 g/mol. The compound features a chlorobenzene ring, an oxadiazole moiety, and a methylsulfanyl group, which are critical for its biological activity.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various cellular targets:
- RET Kinase Inhibition : Studies have shown that derivatives of benzamide compounds, including those with oxadiazole structures, can inhibit RET kinase activity. For instance, a related compound demonstrated significant inhibition in both molecular and cellular assays, suggesting that similar mechanisms could be applicable to this compound .
- Anticancer Activity : The compound has been evaluated for its antiproliferative effects against several cancer cell lines. In particular, derivatives containing oxadiazole rings have shown promising results in inhibiting cell proliferation associated with RET mutations .
Table 1: Summary of Biological Activities
Case Study 1: RET Kinase Inhibition
A study synthesized several benzamide derivatives and evaluated their effects on RET kinase. The compound I-8 (similar in structure) was noted for its strong inhibitory action on RET kinase activity. The results suggested that modifications in the oxadiazole structure could enhance potency against RET-driven cancers .
Case Study 2: Anticancer Activity
In a comparative study involving various substituted quinazoline derivatives, the presence of oxadiazole linked to benzamide structures was associated with enhanced anticancer properties. The compound exhibited IC50 values lower than many standard chemotherapeutics when tested against breast cancer cell lines like MDA-MB-231 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
